2-Benzyloxy-2-methyl-3-butene

Description

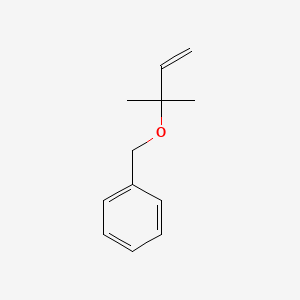

2-Benzyloxy-2-methyl-3-butene is an enol ether derivative characterized by a benzyloxy (-OBn) group at the C2 position and a methyl substituent on the same carbon. Its structure (C₁₂H₁₄O) includes a conjugated double bond (C3–C4), rendering it reactive toward electrophilic and acid-catalyzed cyclization reactions. This compound is typically synthesized via Williamson etherification or nucleophilic substitution of 2-hydroxy-2-methyl-3-butene with benzyl bromide under basic conditions. Its primary utility lies in organic synthesis as a precursor for heterocyclic frameworks, leveraging the benzyloxy group’s stability under acidic conditions and ease of removal via hydrogenolysis .

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

2-methylbut-3-en-2-yloxymethylbenzene |

InChI |

InChI=1S/C12H16O/c1-4-12(2,3)13-10-11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 |

InChI Key |

GGFKKRIPHPMLHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=C)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent-Driven Reactivity and Stability

The benzyloxy group in 2-Benzyloxy-2-methyl-3-butene distinguishes it from similar enol ethers:

| Compound | Substituent at C2 | Key Properties | Stability Under Acidic Conditions |

|---|---|---|---|

| This compound | Benzyloxy (-OBn) | Lipophilic, bulky; stabilizes intermediates via resonance. | High (resists hydrolysis) |

| 2-Methoxy-2-methyl-3-butene | Methoxy (-OMe) | Electron-donating; smaller steric profile. | Moderate (prone to acid cleavage) |

| 2-(TBS-oxy)-2-methyl-3-butene | TBS-oxy (-OTBS) | Silicon-protected; inert to acids but cleaved by fluoride ions. | Very high |

| 2-Hydroxy-2-methyl-3-butene | Hydroxyl (-OH) | Highly reactive but prone to tautomerization and oxidation. | Low |

The benzyloxy group’s bulkiness reduces side reactions (e.g., polymerization) during cyclization compared to methoxy or hydroxyl analogs. Its stability under polyphosphoric acid (PPA) conditions, as seen in analogous heterocyclization protocols , makes it preferable for synthesizing oxygen-containing heterocycles like furans or oxazoles.

Cyclization Pathways and Product Diversity

When subjected to PPA-mediated cyclization (130–140°C), this compound may form oxazole derivatives, contrasting with nitrogen-containing analogs (e.g., methyl 3-arylamino-2-benzoylaminobut-2-enoate in ), which yield imidazoles or oxazoloquinolines.

*Hypothetical yield based on analogous enol ether cyclizations.

The absence of amino groups in this compound directs cyclization toward oxygen heterocycles, whereas nitrogen substituents (as in ) favor N-heterocycles. This highlights the critical role of substituent electronics in product selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.